Vactosertib

Catalog No.
S549105
CAS No.
1352608-82-2
M.F
C22H18FN7
M. Wt
399.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vactosertib

CAS Number

1352608-82-2

Product Name

Vactosertib

IUPAC Name

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline

Molecular Formula

C22H18FN7

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29)

InChI Key

FJCDSQATIJKQKA-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4

Solubility

Soluble in DMSO, not in water

Synonyms

TEW7197; TEW 7197; TEW-7197; Vactosertib

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4

Description

The exact mass of the compound Vactosertib is 399.16077 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Colorectal Cancer Treatment

Application in Multiple Myeloma Treatment

Application in Peyronie’s Disease Treatment

    Scientific Field: Urology, specifically Peyronie’s Disease treatment.

Vactosertib is a small molecule inhibitor specifically targeting the Type I Transforming Growth Factor Beta receptor (TGF-βR1), also known as activin receptor-like kinase 5. Its chemical formula is C22H18FN7C_{22}H_{18}FN_{7}, and it is recognized for its ability to inhibit TGF-β signaling pathways that play critical roles in various physiological and pathological processes, including tumorigenesis and immune regulation . Vactosertib is currently under investigation for its efficacy in treating various cancers, including metastatic colorectal and gastric cancers, as well as relapsed/refractory multiple myeloma .

Vactosertib acts as an inhibitor of ALK5, a key enzyme in the TGF-β signaling pathway. TGF-β signaling promotes cell proliferation, migration, and survival. By blocking ALK5, Vactosertib disrupts this pathway, potentially leading to the suppression of tumor growth and metastasis []. Studies have shown that Vactosertib inhibits the phosphorylation of Smad2 and Smad3, which are proteins critical for TGF-β signal transduction []. This suggests that Vactosertib disrupts the downstream signaling cascade triggered by TGF-β, leading to anti-cancer effects.

As Vactosertib is still under investigation, detailed information on its safety profile in humans is limited. Currently, it is only available for research purposes []. Further studies are needed to determine its potential side effects, toxicity, and drug interactions.

Vactosertib functions primarily by inhibiting the phosphorylation of downstream effectors in the TGF-β signaling pathway. Upon binding to TGF-βR1, it prevents the receptor from activating the SMAD proteins, which are crucial for transducing TGF-β signals from the cell surface to the nucleus. This inhibition disrupts both canonical (SMAD-dependent) and non-canonical (SMAD-independent) signaling pathways, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .

Vactosertib has demonstrated significant biological activity in preclinical studies. It promotes anti-tumor immunity by enhancing the activity of immune effector cells such as CD8+ T-cells and natural killer cells while inhibiting immunosuppressive cells like M2-like tumor-associated macrophages and myeloid-derived suppressor cells . The compound has shown promise in reducing tumor growth in various cancer models by targeting both intrinsic tumor characteristics and the surrounding tumor microenvironment .

The synthesis of Vactosertib involves several steps that include the formation of its complex molecular structure. The process typically starts with the synthesis of key intermediates, followed by coupling reactions that yield the final product. Specific methods may vary, but they generally involve:

  • Formation of Triazole and Imidazole Rings: Utilizing appropriate reagents to construct these essential components.
  • Fluorination: Introducing a fluorine atom at specific positions to enhance biological activity.
  • Coupling Reactions: Combining intermediates to form the final compound through methods such as amide bond formation.

The detailed synthetic route is proprietary and may vary across different research laboratories or pharmaceutical companies .

Vactosertib is currently being evaluated for its therapeutic potential in various malignancies due to its ability to modulate TGF-β signaling. Notable applications include:

  • Cancer Treatment: Investigated for use in combination therapies for metastatic colorectal cancer, gastric cancer, and multiple myeloma.
  • Immunotherapy: Enhancing immune responses against tumors by improving T-cell fitness and reducing immunosuppressive effects within the tumor microenvironment .
  • Research Tool: Used in studies exploring TGF-β pathways and their implications in cancer biology .

Studies have shown that Vactosertib can significantly alter immune cell dynamics within tumors. For instance, it enhances cytokine production (such as interferon-gamma and tumor necrosis factor-alpha) from CD8+ T-cells while reducing inhibitory signals that dampen immune responses . Furthermore, Vactosertib's combination with other agents like pomalidomide has been shown to improve therapeutic outcomes in patients with relapsed/refractory multiple myeloma, indicating its potential for synergistic effects when used alongside existing treatments .

Vactosertib is part of a class of compounds that inhibit TGF-β signaling pathways. Here are some similar compounds along with a comparison highlighting Vactosertib's unique features:

Compound NameMechanism of ActionPotency (IC50)Unique Features
GalunisertibTGF-βR1 Inhibitor110 nMKnown for cardiac toxicity at high doses
LY2157299TGF-βR1 Inhibitor200 nMLess selective than Vactosertib
FresolimumabAnti-TGF-β AntibodyN/ATargets TGF-β directly rather than its receptor
SB431542ALK5 Inhibitor10 nMSimilar mechanism but less orally bioavailable

Vactosertib stands out due to its high potency (IC50 = 11 nM) and favorable safety profile compared to other inhibitors like Galunisertib, which has been associated with significant side effects .

Purity

>99% (or refer to the Certificate of Analysis)

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

399.16077177 g/mol

Monoisotopic Mass

399.16077177 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6T4O391P5Y

Wikipedia

EW-7197

Dates

Modify: 2023-08-15
1: Son JY, Park SY, Kim SJ, Lee SJ, Park SA, Kim MJ, Kim SW, Kim DK, Nam JS, Sheen YY. EW-7197, A Novel ALK-5 Kinase Inhibitor, Potently Inhibits Breast to Lung Metastasis. Mol Cancer Ther. 2014 May 9. [Epub ahead of print] PubMed PMID: 24817629.
2: Jin CH, Krishnaiah M, Sreenu D, Subrahmanyam VB, Rao KS, Lee HJ, Park SJ, Park HJ, Lee K, Sheen YY, Kim DK. Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2 -yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. J Med Chem. 2014 May 22;57(10):4213-38. doi: 10.1021/jm500115w. Epub 2014 May 13. PubMed PMID: 24786585.
3: Sheen YY, Kim MJ, Park SA, Park SY, Nam JS. Targeting the Transforming Growth Factor-β Signaling in Cancer Therapy. Biomol Ther (Seoul). 2013 Sep 30;21(5):323-331. Review. PubMed PMID: 24244818; PubMed Central PMCID: PMC3825194.
4: Yoon JH, Jung SM, Park SH, Kato M, Yamashita T, Lee IK, Sudo K, Nakae S, Han JS, Kim OH, Oh BC, Sumida T, Kuroda M, Ju JH, Jung KC, Park SH, Kim DK, Mamura M. Activin receptor-like kinase5 inhibition suppresses mouse melanoma by ubiquitin degradation of Smad4, thereby derepressing eomesodermin in cytotoxic T lymphocytes. EMBO Mol Med. 2013 Nov;5(11):1720-39. doi: 10.1002/emmm.201302524. Epub 2013 Oct 11. Erratum in: EMBO Mol Med. 2014 May;6(5):703. PubMed PMID: 24127404; PubMed Central PMCID: PMC3840488.

Explore Compound Types